Sotalol
Descripción general
Descripción
Sotalol es un derivado de methanesulfonanilida que funciona como un bloqueador beta-adrenérgico no selectivo con propiedades antiarrítmicas de clase II y clase III. Se utiliza principalmente para tratar y prevenir ritmos cardíacos anormales, como arritmias ventriculares y fibrilación auricular . This compound se describió por primera vez en 1964 y entró en uso médico en 1974 .
Aplicaciones Científicas De Investigación
Sotalol tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
Sotalol ejerce sus efectos inhibiendo los adrenoceptores beta-1 en el miocardio y bloqueando los canales rápidos de potasio. Esta acción dual ralentiza la repolarización, prolonga el intervalo QT y ralentiza y acorta la conducción de los potenciales de acción a través de las aurículas . La actividad bloqueadora beta de this compound prolonga aún más los potenciales de acción y reduce la fuerza de contractilidad de las células musculares en el corazón .
Compuestos Similares:
Amiodarona: Un agente antiarrítmico de clase III con mecanismos complejos, incluida la bloqueo de los canales de potasio y sodio.
Flecainida: Un agente antiarrítmico de clase I que interactúa con los canales de sodio para alterar la conducción.
Singularidad de this compound: this compound es único debido a su acción dual como bloqueador de los receptores beta-adrenérgicos y como bloqueador de los canales de potasio. Esta combinación de propiedades lo hace eficaz en el tratamiento de una amplia gama de arritmias y proporciona una ventaja distintiva sobre otros agentes antiarrítmicos .
Análisis Bioquímico
Biochemical Properties
Sotalol is a competitive inhibitor of the rapid potassium channel . This inhibition lengthens the duration of action potentials and the refractory period in the atria and ventricles . The inhibition of rapid potassium channels increases as heart rate decreases . L-sotalol also has beta-adrenergic receptor blocking activity seen above plasma concentrations of 800ng/L .
Cellular Effects
This compound’s actions combine to produce a negative inotropic effect that reduces the strength of contractility of muscle cells in the heart . Extension of the QT interval is also adversely associated with the induction of arrhythmia in patients .
Molecular Mechanism
This compound is a competitive inhibitor of the rapid potassium channel . This inhibition lengthens the duration of action potentials and the refractory period in the atria and ventricles . The beta-blocking ability of this compound further prolongs action potentials .
Temporal Effects in Laboratory Settings
The effects of this compound are more likely to be seen at lower heart rates . This is because the inhibition of rapid potassium channels increases as heart rate decreases .
Metabolic Pathways
This compound is involved in the beta-adrenergic signaling pathway. It acts as a beta-adrenergic receptor blocker, affecting the action potential .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Sotalol se sintetiza a través de un proceso de varios pasos que involucra la reacción de cloruro de metanosulfonilo con anilina para formar methanesulfonanilida. Este intermedio luego se hace reaccionar con epiclorhidrina para formar un éter de glicidilo, que posteriormente se trata con isopropilamina para producir this compound .
Métodos de producción industrial: La producción industrial de clorhidrato de this compound implica micronizar clorhidrato de this compound, tamizarlo con un tamiz de 100 mallas y mezclarlo uniformemente con carboximetilcelulosa de calcio, alginato de sodio y un relleno . La mezcla se procesa luego en tabletas u otras formas de dosificación adecuadas para uso médico .
Análisis De Reacciones Químicas
Tipos de reacciones: Sotalol se somete a diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Es resistente a condiciones ácidas, alcalinas y de alta temperatura, pero es susceptible a la luz y la oxidación .
Reactivos y condiciones comunes:
Oxidación: El peróxido de hidrógeno (30%) se utiliza comúnmente como agente oxidante.
Reducción: El borohidruro de sodio se puede utilizar para reacciones de reducción.
Sustitución: La epiclorhidrina se utiliza en la reacción de sustitución durante la síntesis de this compound.
Productos principales: Los productos principales formados a partir de estas reacciones incluyen el intermedio de methanesulfonanilida y el compuesto final de this compound .
Comparación Con Compuestos Similares
Metoprolol: A selective beta-1 adrenergic receptor blocker used to treat high blood pressure and angina.
Amiodarone: A class III antiarrhythmic agent with complex mechanisms, including potassium and sodium channel blockage.
Flecainide: A class I antiarrhythmic agent that interacts with sodium channels to alter conduction.
Uniqueness of Sotalol: this compound is unique due to its dual action as both a beta-adrenergic receptor blocker and a potassium channel blocker. This combination of properties makes it effective in treating a wide range of arrhythmias and provides a distinct advantage over other antiarrhythmic agents .
Propiedades
IUPAC Name |
N-[4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3S/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17/h4-7,9,12-15H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMZVLHSJCTVON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
959-24-0 (mono-hydrochloride) | |
Record name | Sotalol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003930209 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0023589 | |
Record name | Sotalol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Sotalol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014632 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.82e-01 g/L | |
Record name | Sotalol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014632 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Sotalol inhibits beta-1 adrenoceptors in the myocardium as well as rapid potassium channels to slow repolarization, lengthen the QT interval, and slow and shorten conduction of action potentials through the atria. The action of sotalol on beta adrenergic receptors lengthens the sinus node cycle, conduction time through the atrioventricular node, refractory period, and duration of action potentials. | |
Record name | Sotalol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00489 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
3930-20-9 | |
Record name | Sotalol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3930-20-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sotalol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003930209 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sotalol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00489 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sotalol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SOTALOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6D97U294I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Sotalol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014632 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
206.5 - 207 °C | |
Record name | Sotalol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00489 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sotalol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014632 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.